2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride
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Overview
Description
2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with pyrrolidine derivatives. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with various biological activities.
Pyrrolidinone derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Biological Activity
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antitubercular, and potential neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride
- Molecular Formula : C11H13N3·HCl
- Molecular Weight : 227.7 g/mol
This structure features a benzimidazole core, which is known for its significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit notable activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives have been reported to range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole | S. aureus | 0.0039 - 0.025 |
Other Pyrrolidine Derivatives | E. coli | 0.0048 |
Antitubercular Activity
The compound has also shown promise in antitubercular activity. A study evaluated several benzimidazole derivatives for their effectiveness against Mycobacterium tuberculosis. The results indicated that modifications to the benzimidazole structure could enhance tuberculostatic activity significantly:
- MIC values for the most active compounds ranged from 1.5 to 3.1 µg/mL, outperforming traditional antituberculosis drugs like pyrazinamide .
Compound Type | MIC (µg/mL) | Activity Level |
---|---|---|
Benzimidazole Derivatives | 1.5 - 3.1 | High |
Pyrazinamide | 6.2 - 25 | Moderate |
Neuropharmacological Potential
Emerging research suggests that benzimidazole derivatives may act as antagonists of orexin receptors, which are implicated in various neurological disorders including sleep-wake regulation and sundown syndrome . The specific activity of this compound in this context remains to be fully elucidated but indicates potential therapeutic applications.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including our compound of interest, against a panel of Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans.
- Findings : The compound exhibited significant inhibitory effects with MIC values comparable to established antibiotics.
Study on Tuberculostatic Activity
In another study focusing on tuberculostatic activity:
- Methodology : Compounds were tested against both standard and resistant strains of M. tuberculosis.
- Results : The benzimidazole derivatives demonstrated superior efficacy compared to first-line treatments, suggesting a promising avenue for drug development against resistant tuberculosis strains.
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZFMAAMXSZTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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